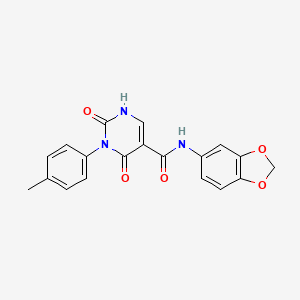
N1-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety, which is known for its diverse biological activities, and pyridine rings, which are common in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Coupling with Pyridine Derivatives: The phenylpiperazine intermediate is then reacted with 3-bromopyridine and 4-bromopyridine under basic conditions to form the corresponding pyridine-substituted piperazine derivatives.
Amidation Reaction: The final step involves the reaction of the pyridine-substituted piperazine derivatives with ethylenediamine under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyridine rings to piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with piperidine rings.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, while the pyridine rings can interact with various enzymes. These interactions can modulate the activity of these targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.
JNJ-31020028: A Y2 receptor antagonist.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its specific combination of phenylpiperazine and pyridine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H28N6O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C25H28N6O2/c32-24(28-17-20-8-11-26-12-9-20)25(33)29-19-23(21-5-4-10-27-18-21)31-15-13-30(14-16-31)22-6-2-1-3-7-22/h1-12,18,23H,13-17,19H2,(H,28,32)(H,29,33) |
InChI Key |
VGOVZNMRHFHUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


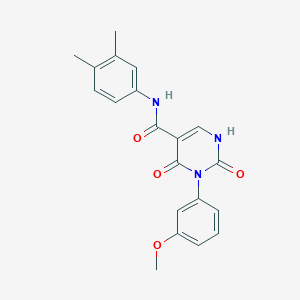
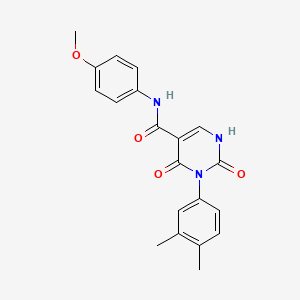
![6,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11290676.png)
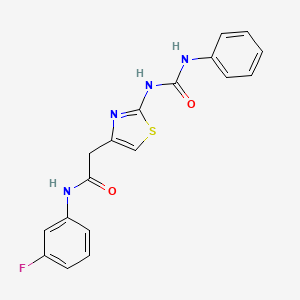
![3-butyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11290691.png)
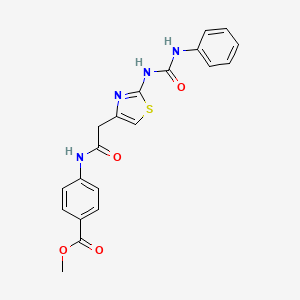
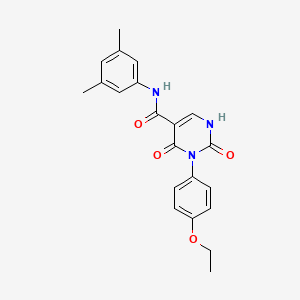
![(2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B11290711.png)
![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11290718.png)


![N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11290738.png)
![N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11290740.png)
